2-(Propan-2-yl)azepane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pd/LA-catalyzed decarboxylation reaction has been employed to synthesize N-aryl azepane derivatives . This method proceeds under mild conditions and offers a broad reaction scope.
Industrial Production Methods
Industrial production of this compound typically involves the partial hydrogenolysis of hexamethylene diamine . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkylated derivatives.
Scientific Research Applications
2-(Propan-2-yl)azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)azepane involves its interaction with molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound of 2-(Propan-2-yl)azepane, with the formula (CH2)6NH.
Hexamethyleneimine: Another cyclic amine with similar structural features.
Uniqueness
This compound is unique due to its isopropyl substitution, which imparts distinct chemical and physical properties compared to its parent compound, azepane. This substitution can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
383129-08-6 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-propan-2-ylazepane |
InChI |
InChI=1S/C9H19N/c1-8(2)9-6-4-3-5-7-10-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
VZKZJBJGKDYTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCCN1 |
Origin of Product |
United States |
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